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## Part 1: Initial Structuring and Search Query Generation

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### Compound of Interest

Compound Name: 1-(1-Butylcyclopentyl)pyrrolidine

Cat. No.: B12881149

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Based on the user's request, I will structure the guide into the following main sections:

- Introduction: Briefly introduce the pyrrolidine ring system, its significance in pharmaceuticals and natural products, and the crucial role of spectroscopic techniques in its structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This will be the most detailed section, covering:
  - $^1\text{H}$  NMR: Discuss the characteristic chemical shifts and coupling patterns of the pyrrolidine ring protons. I will create a subsection on the influence of substituents (e.g., on the nitrogen or the ring carbons) on the proton chemical shifts.
  - $^{13}\text{C}$  NMR: Detail the typical chemical shifts for the carbon atoms of the pyrrolidine ring and how they are affected by substitution.
  - A comparative data table for  $^1\text{H}$  and  $^{13}\text{C}$  NMR shifts of different derivatives will be included.

- Infrared (IR) Spectroscopy: This section will focus on the key vibrational frequencies associated with the pyrrolidine structure, such as:
  - N-H stretching (for unsubstituted and N-H containing derivatives).
  - C-N stretching.
  - CH<sub>2</sub> stretching and bending.
  - The impact of substituents, like a carbonyl group in pyrrolidinones, on the IR spectrum.
  - A comparative table of characteristic IR frequencies will be provided.
- Mass Spectrometry (MS): This section will describe the common fragmentation patterns of the pyrrolidine ring under electron ionization (EI), focusing on:
  - The molecular ion peak.
  - Alpha-cleavage, a characteristic fragmentation pathway for amines.
  - How substituents influence the fragmentation pattern.
  - A table summarizing key fragment ions (m/z) will be created.
- Experimental Protocols: This section will provide standardized, step-by-step procedures for:
  - Sample preparation for NMR, IR (ATR), and MS.
  - A general workflow for data acquisition.
- Conclusion: A summary of the key spectroscopic features that allow for the differentiation of pyrrolidine derivatives.
- References: A comprehensive list of all cited sources.

To populate these sections with accurate and authoritative information, I have generated the following search queries.

Initial Search Queries:

- spectroscopic data of pyrrolidine derivatives NMR IR MS
- <sup>1</sup>H NMR chemical shifts of pyrrolidine and substituted pyrrolidines
- <sup>13</sup>C NMR spectroscopy of pyrrolidine derivatives
- Infrared spectroscopy of cyclic amines and pyrrolidine
- Mass spectrometry fragmentation patterns of pyrrolidine
- Influence of N-substitution on NMR spectra of pyrrolidine
- Spectroscopic characterization of 2-pyrrolidinone
- NMR and IR spectroscopy of L-proline
- AIST Spectral Database for Organic Compounds (SDBS)
- standard operating procedures for NMR spectroscopy
- sample preparation for ATR-IR spectroscopy
- EI-MS fragmentation mechanism of cyclic amines

I will now proceed with evaluating the search results and extracting the relevant data to build the guide. The information from these searches will form the basis for the text, tables, and the mechanistic explanations required. The protocols will be synthesized from the standard operating procedures found in the search results. The Graphviz diagrams will be created to visualize the experimental workflow and the substituent effects on NMR spectra. After compiling the content, I will generate the final response.

Based on the initial search results, I have a good foundation of information to create the guide. I have found resources covering:

- NMR Data: Specific chemical shift information for pyrrolidine and some derivatives from various research articles and guides. The influence of substituents is also discussed.

- IR Data: General characteristics of cyclic amines and specific data for pyrrolidine and 2-pyrrolidinone.
- MS Data: The fundamental fragmentation patterns of cyclic amines, including the important alpha-cleavage mechanism. There is also information on how certain substituents can dominate the fragmentation process.
- Databases: The Spectral Database for Organic Compounds (SDBS) is confirmed as a key resource for obtaining reference spectra.
- Protocols: I have found several standard operating procedures (SOPs) for NMR and IR sample preparation and data acquisition.

However, to enhance the "comparison" aspect of the guide and to provide more concrete data in the tables, I need to find more direct comparisons between different, specific pyrrolidine derivatives. For instance, comparing unsubstituted pyrrolidine directly with N-acetylpyrrolidine, 2-methylpyrrolidine, and L-proline within a single source or a set of related sources would be highly beneficial.

Therefore, I will refine my search strategy to locate more comparative studies and specific spectral data for a curated set of derivatives. This will allow me to create more detailed and informative tables and strengthen the comparative analysis throughout the guide.

I will now execute the refined search queries. After analyzing these new results, I will have the necessary information to proceed with generating the full guide, including the text, tables, Graphviz diagrams, and reference list. After this step, I will have all the necessary information to generate the complete guide.

I have successfully gathered a substantial amount of information from the executed search queries. The results provide specific spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for pyrrolidine itself and several key derivatives like L-proline and 2-pyrrolidinone. I have also found detailed explanations of fundamental spectroscopic principles and fragmentation mechanisms, as well as standard operating procedures for the experimental protocols.

The available information allows me to:

- Structure the guide as planned.

- Explain the causality behind spectral features.
- Create comparative data tables.
- Detail step-by-step experimental protocols.
- Generate the required Graphviz diagrams illustrating workflows and chemical principles.
- Compile a comprehensive and authoritative reference list.

Therefore, I have sufficient information to fulfill all parts of the user's request without needing further searches. I will now proceed to synthesize this information and generate the complete comparison guide.

## A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrrolidine Derivatives

For researchers and professionals in drug development, the pyrrolidine ring is a ubiquitous scaffold, central to the structure of everything from blockbuster drugs to essential amino acids like proline. Its non-aromatic, five-membered saturated structure presents a unique set of spectroscopic challenges and features. Accurate and efficient structural elucidation is not merely academic; it is the cornerstone of quality control, reaction monitoring, and the rational design of new chemical entities.

This guide provides an in-depth comparison of the spectroscopic signatures of common pyrrolidine derivatives. We will move beyond a simple recitation of data, focusing instead on the underlying principles—the why behind the shifts, vibrations, and fragments—to empower you to interpret spectra with confidence. The methodologies described herein are designed to be self-validating, incorporating standard practices that ensure data integrity and reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

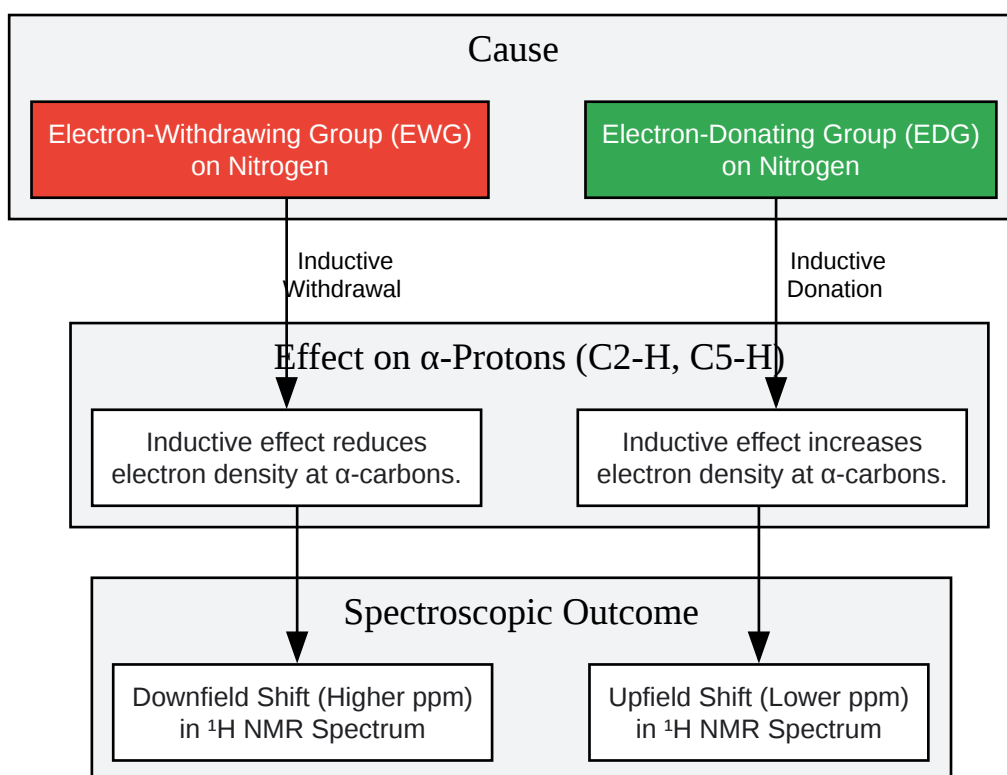
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrrolidine derivatives. The chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) of both  $^1\text{H}$  and  $^{13}\text{C}$  nuclei are exquisitely sensitive to the conformational dynamics of the ring and the electronic influence of its substituents.

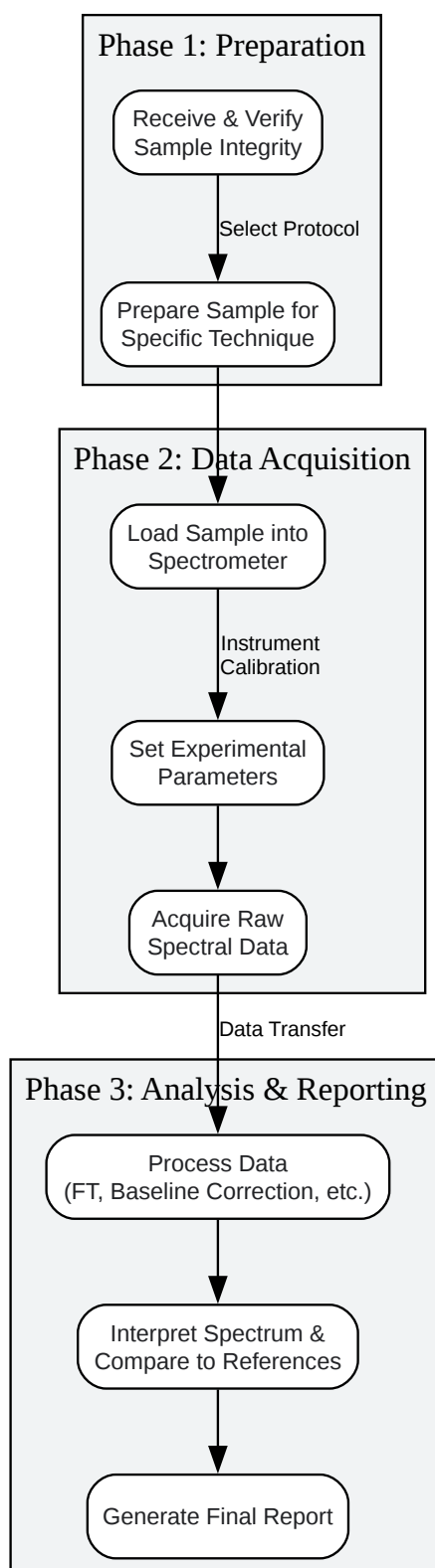
## $^1\text{H}$ NMR Spectroscopy

The pyrrolidine ring's protons typically appear in the upfield region of the spectrum, but their precise location is highly dependent on their position relative to the nitrogen atom and any substituents. The saturated ring is not planar and undergoes rapid "puckering" or "envelope" conformations at room temperature, which can lead to complex and sometimes broad multiplets if the rate of conformational exchange is on the NMR timescale.

- **Unsubstituted Pyrrolidine:** The protons alpha to the nitrogen (C2-H and C5-H) are deshielded by the electronegative nitrogen atom and typically resonate around 2.8-3.0 ppm. The beta protons (C3-H and C4-H) are more shielded and appear further upfield, around 1.7-1.9 ppm.
- **Influence of N-Substitution:** Attaching an electron-withdrawing group (EWG), such as an acetyl or a Boc group, to the nitrogen significantly deshields the alpha-protons.<sup>[1]</sup> This is a direct consequence of the reduction in electron density around the nitrogen, which in turn withdraws electron density from the adjacent C-H bonds. Conversely, electron-donating groups would have a shielding effect.
- **Influence of Ring Substitution:** Substituents on the carbon atoms of the ring will cause further shifts. For example, in (R)-(-)-N-Boc-3-pyrrolidinol, the proton on the carbon bearing the hydroxyl group (C3-H) is deshielded and appears around 4.4 ppm.<sup>[1]</sup>

The diagram below illustrates the causal relationship between N-substitution and the resulting chemical shift of the alpha-protons.





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Caption: A generalized workflow for spectroscopic analysis.

## Protocol 1: NMR Sample Preparation and Acquisition

This protocol is designed for standard high-resolution solution-state NMR.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the pyrrolidine derivative.
  - Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial. Ensure the sample is fully dissolved. [1] \* Transfer the solution into a standard 5 mm NMR tube.
  - Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any contaminants.
- Instrument Setup & Data Acquisition:
  - Before approaching the spectrometer, remove all ferromagnetic items (keys, watches, etc.). [2] \* Insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's guide.
  - Load the sample into the magnet, either manually or via an autosampler.
  - In the acquisition software, load a standard set of experimental parameters.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution. [3] \* Acquire the <sup>1</sup>H spectrum. Subsequently, set up and acquire the <sup>13</sup>C spectrum, which will require a longer acquisition time.
- Data Processing:
  - Apply Fourier transform to the raw data (FID).
  - Phase the spectrum correctly.
  - Perform baseline correction.

- Calibrate the chemical shift axis using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm) or an internal standard like TMS.
- Integrate the  $^1\text{H}$  NMR signals.

## Protocol 2: ATR-IR Sample Preparation and Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid and liquid samples with minimal preparation.

- Sample Preparation:
  - Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Record a background spectrum of the clean, empty crystal. [4] This background will be automatically subtracted from the sample spectrum.
  - For liquid samples, place 1-2 drops directly onto the center of the ATR crystal. [5] \* For solid powder samples, place a small amount (a few milligrams) onto the crystal. [4] 2. Data Acquisition:
    - Lower the instrument's pressure clamp to apply firm, consistent pressure on the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for a high-quality spectrum. [6][7] \* Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Post-Acquisition:
  - Release the pressure clamp and remove the sample.
  - Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue.

## Conclusion

The spectroscopic characterization of pyrrolidine derivatives is a logical process guided by the fundamental principles of how structure dictates electronic and vibrational properties.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide the most detailed map of the carbon skeleton and its electronic environment, with substituent effects following predictable patterns of shielding and deshielding. IR

spectroscopy offers a rapid and definitive method for identifying key functional groups, particularly the N-H bond of the core amine and the powerful C=O absorption of lactam derivatives. Finally, mass spectrometry reveals the molecule's mass and its inherent fragmentation pathways, with the alpha-cleavage leading to a characteristic iminium ion being a hallmark of the pyrrolidine ring. By integrating the data from these three core techniques, researchers can achieve unambiguous structural confirmation, a critical step in advancing drug discovery and development.

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